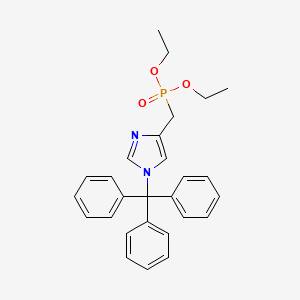

Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate

Description

BenchChem offers high-quality Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(diethoxyphosphorylmethyl)-1-tritylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N2O3P/c1-3-31-33(30,32-4-2)21-26-20-29(22-28-26)27(23-14-8-5-9-15-23,24-16-10-6-11-17-24)25-18-12-7-13-19-25/h5-20,22H,3-4,21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNSMDCRPGWSMDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N2O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376787 | |

| Record name | Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473659-21-1 | |

| Record name | Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate CAS 473659-21-1

An In-depth Technical Guide to Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate (CAS 473659-21-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategic Reagent in Modern Organic Synthesis

Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate is a sophisticated chemical intermediate that serves as a cornerstone reagent in contemporary organic synthesis, particularly within the pharmaceutical research and development sector. Its molecular architecture, featuring a trityl-protected imidazole ring coupled with a diethyl phosphonate moiety, makes it an invaluable tool for the construction of complex molecular frameworks.

The primary utility of this compound lies in its role as a precursor in the Horner-Wadsworth-Emmons (HWE) reaction.[1][2][3] This powerful olefination method allows for the stereoselective synthesis of alkenes, which are ubiquitous structural motifs in biologically active molecules. The trityl group provides robust protection for the imidazole nitrogen, preventing unwanted side reactions, while being labile under mild acidic conditions for strategic deprotection.[4][5] The phosphonate group is the key functional component for the HWE reaction, enabling the formation of carbon-carbon double bonds with high fidelity and control.[6] This guide provides a comprehensive overview of its properties, synthesis, and critical applications, designed to empower researchers in leveraging this reagent to its full potential.

Core Compound Properties

A summary of the key chemical and physical properties of the title compound is provided below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 473659-21-1 | [7][8][9] |

| Molecular Formula | C₂₇H₂₉N₂O₃P | [8][10] |

| Molecular Weight | 460.52 g/mol | [8][10] |

| IUPAC Name | Diethyl {[1-(triphenylmethyl)-1H-imidazol-4-yl]methyl}phosphonate | [9] |

| Synonym | 4-(diethoxyphosphorylmethyl)-1-tritylimidazole | [9][10] |

| Hazard Identification | Irritant | [8] |

Strategic Synthesis of the Reagent

The synthesis of Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate is a multi-step process that requires careful control of reaction conditions. The pathway leverages common, well-established organic transformations, beginning with the protection of a functionalized imidazole, followed by modification and phosphonylation.

Synthetic Workflow Overview

The logical synthetic pathway involves three primary stages:

-

Protection of the Imidazole Nitrogen : To prevent the nucleophilic imidazole nitrogen from interfering in subsequent steps, a bulky protecting group is installed. The trityl group is ideal due to its high steric hindrance and susceptibility to cleavage under mild acidic conditions, ensuring orthogonality with many other protecting groups.[4][11]

-

Halogenation of the Methyl Group : The hydroxyl group of the starting material is converted into a good leaving group, typically a halide, to facilitate nucleophilic substitution.

-

Michaelis-Arbuzov Reaction : The final phosphonate moiety is installed via the classic Michaelis-Arbuzov reaction, where the halide is displaced by a trialkyl phosphite.[2]

Experimental Protocol 1: Synthesis

Stage 1: N-Trityl Protection of 4-(Hydroxymethyl)-1H-imidazole

-

To a stirred solution of 4-(hydroxymethyl)-1H-imidazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add triethylamine (2.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add trityl chloride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield (1-trityl-1H-imidazol-4-yl)methanol.

Stage 2: Halogenation

-

Dissolve the (1-trityl-1H-imidazol-4-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C.

-

Add thionyl chloride (1.2 eq) dropwise.

-

Stir the reaction at 0 °C for 1 hour, then at room temperature for 2-3 hours until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by pouring it into a saturated sodium bicarbonate solution.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield crude 4-(chloromethyl)-1-trityl-1H-imidazole, which can often be used in the next step without further purification.

Stage 3: Michaelis-Arbuzov Reaction

-

Combine the crude 4-(chloromethyl)-1-trityl-1H-imidazole (1.0 eq) with an excess of triethyl phosphite (3.0-5.0 eq).

-

Heat the mixture at 120-140 °C for 4-6 hours under an inert atmosphere (e.g., Nitrogen or Argon).

-

Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.

-

Once the reaction is complete, cool the mixture and remove the excess triethyl phosphite by vacuum distillation.

-

The resulting residue is the target compound, Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate, which can be purified by column chromatography.

-

Causality : This reaction proceeds via an SN2 attack of the phosphorus atom on the chloromethyl group, followed by the elimination of ethyl chloride, to form the stable P=O bond of the phosphonate.[2] Using an excess of triethyl phosphite ensures the reaction goes to completion.

-

Application in the Horner-Wadsworth-Emmons (HWE) Reaction

The primary and most significant application of the title compound is as a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a superior alternative to the classical Wittig reaction for several reasons: the phosphonate carbanion is more nucleophilic, and the byproduct, a water-soluble phosphate salt, is easily removed during aqueous workup.[2] The HWE reaction is renowned for its high (E)-alkene selectivity.[3]

Mechanism of the HWE Reaction

The reaction proceeds through a well-defined mechanism:

-

Deprotonation : A strong base abstracts the acidic proton alpha to the phosphonate group, generating a highly stabilized phosphonate carbanion.

-

Nucleophilic Addition : The carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate.

-

Oxaphosphetane Formation & Elimination : This intermediate cyclizes to form a four-membered oxaphosphetane ring, which then fragments in a rate-determining step to yield the alkene and a diethyl phosphate salt.[6] The stereochemistry is controlled by the thermodynamic stability of the intermediates, which favors the formation of the (E)-alkene.[3]

Experimental Protocol 2: (E)-Alkene Synthesis via HWE Reaction

This protocol is adapted from a documented procedure utilizing the title compound.[12]

-

In a flame-dried flask under an inert argon atmosphere, dissolve Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add potassium tert-butoxide (t-BuOK) (1.1 eq) to the solution.

-

Stir the resulting mixture at room temperature for 15-30 minutes. The formation of the carbanion may be indicated by a color change.

-

Add the desired aldehyde or ketone (1.0 eq) to the reaction mixture in a single portion.

-

Heat the mixture to the required temperature (e.g., 80 °C) and maintain for several hours to days, monitoring by TLC.[12]

-

Upon completion, cool the reaction to room temperature and concentrate the suspension.

-

Quench the reaction by adding water or a saturated ammonium chloride solution.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude residue via column chromatography to isolate the desired (E)-alkene.

-

Trustworthiness & Validation : This protocol is self-validating. The successful formation of the alkene product confirms the generation of the phosphonate carbanion and its subsequent reaction. The ease of removal of the water-soluble phosphate byproduct during the aqueous workup is a key advantage and validation of the HWE methodology.[2]

-

Significance in Drug Discovery

The imidazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous antifungal, antibacterial, and anticancer agents.[13] The ability to use Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate to introduce a vinyl-imidazole group into a target molecule is of high strategic value. A patent has described the use of this specific reagent in the synthesis of 4-imidazoline compounds intended as ligands for trace amine-associated receptors (TAAR), highlighting its direct applicability in the development of novel therapeutics.[12] The phosphonate functional group itself is also a known pharmacophore, often used as a stable mimic of phosphate esters in bioactive molecules.[14]

Safety and Handling

-

Hazard : Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate is classified as an irritant.[8]

-

Precautions : Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

References

-

ChemWhat. DIETHYL (1-TRITYL-1H-IMIDAZOL-4-YL)METHYLPHOSPHONATE CAS#: 473659-21-1. Available from: [Link]

-

Griffith Research Online. Exploring the Use of a Horner-Wadsworth-Emmons Reaction in the Synthesis of Higher Order Sugars. (2022-06-30). Available from: [Link]

-

Wikipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link]

-

European Open Science. Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}-1H-1,2,3-Triazol-1-yl)(Benzamido)Methyl]Phosphonate Using 1D and 2D NMR Experiments. (2021-01-10). Available from: [Link]

-

National Center for Biotechnology Information. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Available from: [Link]

-

ResearchGate. Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Available from: [Link]

-

DergiPark. Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. (2019-01-22). Available from: [Link]

-

Common Organic Chemistry. Trityl Protection. Available from: [Link]

-

National Center for Biotechnology Information. Diethyl methylphosphonate | C5H13O3P | CID 12685 - PubChem. Available from: [Link]

-

NROChemistry. Horner-Wadsworth-Emmons Reaction. Available from: [Link]

- SciSpace. Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}. (2021-01-10). Available from: https://typeset.io/papers/synthesis-and-characterization-of-the-structure-of-diethyl-2l0g7k9hls

-

ResearchGate. Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}-1H-1,2,3-Triazol-1-yl)(Benzamido)Methyl]Phosphonate Using 1D and 2D NMR Experiments. (2025-11-11). Available from: [Link]

-

Angene Chemical. Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate(CAS# 473659-21-1). Available from: [Link]

-

Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Available from: [Link]

-

YouTube. Horner-Wadsworth-Emmons Reaction. (2023-11-20). Available from: [Link]

- Google Patents. US3872095A - N-trityl-imidazoles and their production.

-

PubChemLite. Diethyl {[1-(triphenylmethyl)-1h-imidazol-4-yl]methyl}phosphonate. Available from: [Link]

-

PrepChem.com. Synthesis of diethyl (1H-1,2,4-triazol-1-yl)methylphosphonate. Available from: [Link]

- Google Patents. CN101578271B - 4-imidazoline compounds as ligands for taar.

-

MDPI. Diethyl (2-(4-Phenyl-1H-1,2,3-triazol-1-yl)benzyl) Phosphate. Available from: [Link]

-

ResearchGate. (PDF) Diethyl (2-(4-Phenyl-1H-1,2,3-triazol-1-yl)benzyl) Phosphate. (2025-10-15). Available from: [Link]

Sources

- 1. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 7. chemwhat.com [chemwhat.com]

- 8. 473659-21-1 Cas No. | Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate | Matrix Scientific [matrixscientific.com]

- 9. angenesci.com [angenesci.com]

- 10. PubChemLite - Diethyl {[1-(triphenylmethyl)-1h-imidazol-4-yl]methyl}phosphonate (C27H29N2O3P) [pubchemlite.lcsb.uni.lu]

- 11. total-synthesis.com [total-synthesis.com]

- 12. CN101578271B - ä½ä¸ºtaarçé ä½ç4-åªååååç© - Google Patents [patents.google.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. eu-opensci.org [eu-opensci.org]

Synthesis of Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate, a molecule of interest in medicinal chemistry and drug development due to the prevalence of imidazole and phosphonate moieties in bioactive compounds. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development. It details a robust three-step synthetic pathway, beginning with the protection of (1H-imidazol-4-yl)methanol, followed by halogenation, and culminating in a Michaelis-Arbuzov reaction to install the diethyl phosphonate group. The guide emphasizes the underlying chemical principles, experimental rationale, and self-validating protocols to ensure reproducibility and high-yield synthesis.

Introduction and Strategic Overview

Imidazole-containing phosphonates represent a significant class of compounds in medicinal chemistry. The imidazole ring is a common feature in many biological systems, including the amino acid histidine, while the phosphonate group serves as a stable analogue of phosphate esters, offering resistance to enzymatic hydrolysis and unique metal-chelating properties. The combination of these two functional groups can lead to compounds with potential applications as enzyme inhibitors, antiviral agents, or haptens for immunological studies.

The target molecule, Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate, is synthesized via a strategic three-step sequence designed for efficiency and scalability. The core logic is as follows:

-

Nitrogen Protection: The synthesis commences with the protection of the imidazole nitrogen of (1H-imidazol-4-yl)methanol using a trityl (triphenylmethyl) group. The bulky trityl group serves two primary purposes: it prevents unwanted side reactions at the N-1/N-3 positions of the imidazole ring during subsequent steps and enhances the solubility of the intermediates in organic solvents, simplifying purification.

-

Hydroxyl Activation: The primary alcohol of the resulting (1-trityl-1H-imidazol-4-yl)methanol is converted into a more reactive leaving group. This guide details the conversion to an alkyl chloride, an excellent substrate for nucleophilic substitution.

-

C-P Bond Formation: The final key step is the formation of the carbon-phosphorus bond via the Michaelis-Arbuzov reaction.[1] This classic and reliable method involves the reaction of the synthesized alkyl chloride with triethyl phosphite to yield the final phosphonate ester.[2]

This linear strategy is outlined in the workflow diagram below.

Caption: Overall synthetic workflow for the target compound.

Detailed Experimental Protocols

This section provides step-by-step methodologies for each stage of the synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials and Instrumentation

| Reagent/Material | Grade | Supplier Recommendation |

| (1H-Imidazol-4-yl)methanol | ≥98% | Standard commercial |

| Trityl chloride (Triphenylmethyl chloride) | ≥98% | Standard commercial |

| Triethylamine (TEA) | Anhydrous, ≥99.5% | Standard commercial |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard commercial |

| Thionyl chloride (SOCl₂) | ≥99% | Standard commercial |

| Toluene | Anhydrous, ≥99.8% | Standard commercial |

| Triethyl phosphite | ≥98% | Standard commercial |

| Diethyl ether | Anhydrous, ≥99% | Standard commercial |

| Hexanes | ACS Grade | Standard commercial |

| Ethyl acetate | ACS Grade | Standard commercial |

| Magnesium sulfate (MgSO₄) | Anhydrous | Standard commercial |

| Silica gel | 230-400 mesh | Standard commercial |

Instrumentation: Standard laboratory glassware, magnetic stirrers, heating mantles, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), NMR spectrometer (¹H, ¹³C, ³¹P), and a mass spectrometer.

Step 1: Synthesis of (1-trityl-1H-imidazol-4-yl)methanol[3]

Rationale: The acidic N-H proton of the imidazole ring is deprotonated by triethylamine, a non-nucleophilic organic base. The resulting imidazolate anion acts as a nucleophile, attacking the electrophilic carbon of trityl chloride to form the N-tritylated product. Anhydrous conditions are critical to prevent hydrolysis of trityl chloride.

Protocol:

-

To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add (1H-imidazol-4-yl)methanol (9.81 g, 100 mmol) and anhydrous dichloromethane (DCM, 200 mL).

-

Stir the suspension until the solid is partially dissolved. Add triethylamine (15.3 mL, 110 mmol, 1.1 eq) to the mixture.

-

In a separate beaker, dissolve trityl chloride (29.3 g, 105 mmol, 1.05 eq) in anhydrous DCM (100 mL).

-

Add the trityl chloride solution dropwise to the imidazole-containing flask over 30 minutes at room temperature. A white precipitate of triethylamine hydrochloride will form.

-

Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC (Eluent: 10% Methanol in DCM). The starting material has a low Rf, while the product is less polar with a higher Rf.

-

Upon completion, quench the reaction by adding deionized water (100 mL). Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product is a pale yellow solid. Purify by recrystallization from a mixture of ethyl acetate and hexanes to afford (1-trityl-1H-imidazol-4-yl)methanol as a white crystalline solid.

Expected Outcome:

-

Yield: 85-95%

-

Appearance: White crystalline solid.

-

CAS Number: 33769-07-2[3]

Step 2: Synthesis of 4-(Chloromethyl)-1-trityl-1H-imidazole

Rationale: Thionyl chloride is an effective reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite ester intermediate. The mechanism involves an internal nucleophilic attack by the chloride ion (Sₙi), which can occur with retention of configuration, although this is not stereochemically relevant for this achiral substrate. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps drive the reaction to completion.

Protocol:

-

In a dry 250 mL round-bottom flask under a nitrogen atmosphere, suspend (1-trityl-1H-imidazol-4-yl)methanol (17.0 g, 50 mmol) in anhydrous toluene (100 mL).

-

Cool the suspension to 0 °C in an ice-water bath.

-

Slowly add thionyl chloride (5.5 mL, 75 mmol, 1.5 eq) dropwise over 20 minutes. Vigorous gas evolution (SO₂ and HCl) will be observed.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 60 °C and stir for 3 hours.

-

Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexanes) until the starting alcohol is fully consumed.

-

Cool the reaction mixture to room temperature and carefully concentrate it to dryness under reduced pressure to remove excess thionyl chloride and toluene. Caution: The residue will be acidic due to residual HCl.

-

Redissolve the crude residue in DCM (150 mL) and carefully wash with a saturated sodium bicarbonate solution (2 x 75 mL) to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is basic.

-

Wash the organic layer with brine (1 x 75 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

The product, 4-(chloromethyl)-1-trityl-1H-imidazole, can often be used in the next step without further purification. If necessary, it can be purified by flash column chromatography on silica gel.

Expected Outcome:

-

Yield: 90-98% (crude)

-

Appearance: Off-white to pale yellow solid.

Step 3: [4]

Rationale: This step is a classic Michaelis-Arbuzov reaction. The trivalent phosphorus atom of triethyl phosphite acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group in an Sₙ2 reaction.[1] This forms a quasi-phosphonium salt intermediate. The displaced chloride ion then attacks one of the ethyl groups on the phosphorus atom in a second Sₙ2 reaction, yielding the stable pentavalent phosphonate product and ethyl chloride as a volatile byproduct.[2] Heating is required to facilitate the dealkylation step.

Caption: Mechanism of the Michaelis-Arbuzov Reaction.

Protocol:

-

Combine the crude 4-(chloromethyl)-1-trityl-1H-imidazole (approx. 50 mmol) and triethyl phosphite (17.1 mL, 100 mmol, 2.0 eq) in a 250 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet. Using an excess of triethyl phosphite serves as both reactant and solvent.

-

Heat the reaction mixture to 130-140 °C in an oil bath and maintain this temperature for 6-8 hours.

-

Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexanes) or ³¹P NMR. The disappearance of the triethyl phosphite signal (around +139 ppm) and the appearance of the product phosphonate signal (around +20 to +25 ppm) indicates reaction progression.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess triethyl phosphite by vacuum distillation or using a Kugelrohr apparatus.

-

The resulting crude oil is purified by flash column chromatography on silica gel. A gradient elution system, starting with 30% ethyl acetate in hexanes and gradually increasing to 70% ethyl acetate in hexanes, is typically effective.

-

Combine the product-containing fractions and concentrate under reduced pressure to yield Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate as a viscous oil or low-melting solid.

Expected Outcome:

-

Yield: 70-85% over two steps.

-

Appearance: Colorless to pale yellow viscous oil.

-

CAS Number: 473659-21-1[4]

Summary of Results and Characterization

The successful synthesis of the target compound is validated at each step through standard analytical techniques.

| Step | Compound Name | Expected Yield | Key Characterization Notes (¹H NMR, δ ppm in CDCl₃) |

| 1 | (1-trityl-1H-imidazol-4-yl)methanol | 85-95% | ~7.5 (s, 1H, Im-H2), ~7.1-7.4 (m, 15H, Ar-H), ~6.8 (s, 1H, Im-H5), ~4.6 (s, 2H, CH₂OH) |

| 2 | 4-(Chloromethyl)-1-trityl-1H-imidazole | 90-98% | ~7.6 (s, 1H, Im-H2), ~7.1-7.4 (m, 15H, Ar-H), ~6.7 (s, 1H, Im-H5), ~4.5 (s, 2H, CH₂Cl) |

| 3 | Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate | 70-85% | ~7.5 (s, 1H, Im-H2), ~7.1-7.4 (m, 15H, Ar-H), ~6.7 (s, 1H, Im-H5), ~4.1 (m, 4H, OCH₂CH₃), ~3.1 (d, J≈21 Hz, 2H, P-CH₂), ~1.3 (t, 6H, OCH₂CH₃) |

Note: ³¹P NMR (CDCl₃) for the final product is expected to show a single peak between δ +20 and +25 ppm.

Conclusion

This guide outlines a reliable and high-yielding three-step synthesis for Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate. The methodology leverages robust and well-understood reactions, including N-protection with a trityl group and a high-efficiency Michaelis-Arbuzov reaction for C-P bond formation.[1] The detailed protocols and mechanistic rationale provided herein serve as a valuable resource for researchers in organic and medicinal chemistry, enabling the proficient synthesis of this and structurally related compounds for further investigation in drug discovery and development programs.

References

- Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis–Arbuzov rearrangement. Chemical Reviews, 81(4), 415-430.

- Michaelis, A., & Kaehne, R. (1898). Ueber das Verhalten der Jodalkyle gegen die sogen. Phosphorigsäureester oder O-Phosphine. Berichte der deutschen chemischen Gesellschaft, 31(1), 1048-1055.

-

PubChem. (n.d.). [1-(triphenylmethyl)-1H-imidazol-4-yl]methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemWhat. (n.d.). DIETHYL (1-TRITYL-1H-IMIDAZOL-4-YL)METHYLPHOSPHONATE CAS#: 473659-21-1. Retrieved from [Link]

-

Wikipedia. (2023). Michaelis–Arbuzov reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Michaelis-Arbuzov Reaction. Retrieved from [Link]

Sources

The Spectroscopic Signature of Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate: A Predictive Guide for Researchers

This technical guide provides a detailed predictive analysis of the spectral data for Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate. In the absence of fully published experimental spectra for this specific molecule, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and by drawing comparisons with analogous chemical structures, we present a robust prediction of the compound's spectroscopic fingerprint. This guide is designed to aid in the identification, characterization, and quality control of this important synthetic intermediate.

Molecular Structure and Key Functional Groups

A thorough understanding of the spectral data begins with a clear visualization of the molecular architecture. The structure of Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate is characterized by three key moieties: a bulky trityl (triphenylmethyl) protecting group, a 1,4-disubstituted imidazole ring, and a diethyl phosphonate functional group connected via a methylene bridge. Each of these components will give rise to distinct and predictable signals in the various spectroscopic analyses.

Figure 1: Chemical structure of Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. The predicted ¹H and ¹³C NMR spectra of Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate will exhibit characteristic signals for each of the distinct proton and carbon environments within the molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to be complex, with signals corresponding to the aromatic protons of the trityl group, the imidazole ring protons, the methylene bridge protons, and the ethyl groups of the phosphonate ester.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Trityl-H (aromatic) | 7.10 - 7.40 | Multiplet | - | 15H |

| Imidazole-H (C2-H) | ~7.50 | Singlet | - | 1H |

| Imidazole-H (C5-H) | ~6.90 | Singlet (or doublet with small J) | - | 1H |

| Methylene-H (C-CH₂-P) | ~3.10 | Doublet | ²J(P,H) ≈ 22 | 2H |

| Ethyl-CH₂ (O-CH₂-CH₃) | ~4.00 | Quintet (or dq) | ³J(H,H) ≈ 7, ³J(P,H) ≈ 8 | 4H |

| Ethyl-CH₃ (O-CH₂-CH₃) | ~1.25 | Triplet | ³J(H,H) ≈ 7 | 6H |

Causality behind Predictions:

-

Trityl Protons: The fifteen protons of the three phenyl rings are expected to resonate in the aromatic region (7.10-7.40 ppm) as a complex multiplet due to their overlapping signals.

-

Imidazole Protons: The proton at the C2 position of the imidazole ring is typically deshielded and appears as a singlet around 7.50 ppm. The C5 proton is expected at a slightly higher field (~6.90 ppm).

-

Methylene Protons: The methylene protons adjacent to the phosphorus atom will appear as a doublet due to coupling with the ³¹P nucleus (²J(P,H)). The chemical shift is influenced by the adjacent imidazole ring and the phosphonate group.

-

Ethyl Protons: The methylene protons of the diethyl phosphonate will be split into a quintet (or a doublet of quartets) due to coupling with both the methyl protons (³J(H,H)) and the phosphorus atom (³J(P,H)). The terminal methyl protons will appear as a triplet.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The presence of the phosphorus atom will lead to observable C-P couplings.

Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants

| Carbon | Predicted Chemical Shift (δ, ppm) | Coupling to ³¹P (J, Hz) |

| Trityl-C (quaternary) | ~75 | - |

| Trityl-C (aromatic) | 127 - 130 | - |

| Trityl-C (ipso) | ~144 | - |

| Imidazole-C2 | ~138 | - |

| Imidazole-C4 | ~137 | ³J(P,C) ≈ 5-10 |

| Imidazole-C5 | ~118 | - |

| Methylene-C (C-CH₂-P) | ~28 | ¹J(P,C) ≈ 140 |

| Ethyl-CH₂ (O-CH₂-CH₃) | ~62 | ²J(P,C) ≈ 6 |

| Ethyl-CH₃ (O-CH₂-CH₃) | ~16 | ³J(P,C) ≈ 6 |

Causality behind Predictions:

-

Trityl Carbons: The quaternary carbon of the trityl group will have a characteristic shift around 75 ppm. The aromatic carbons will appear in the typical range of 127-130 ppm, with the ipso-carbons (attached to the central carbon) appearing further downfield.

-

Imidazole Carbons: The chemical shifts of the imidazole carbons are influenced by the substitution pattern. The C4 carbon, being three bonds away from the phosphorus, is expected to show a small coupling constant.

-

Phosphonate-Adjacent Carbons: The most significant feature will be the large one-bond coupling constant (¹J(P,C)) for the methylene carbon directly attached to the phosphorus atom. The carbons of the ethyl groups will also exhibit smaller two- and three-bond couplings to the phosphorus.[1][2][3][4][5]

Figure 2: A generalized workflow for NMR analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3100 - 3000 | Medium | C-H stretch | Aromatic (Trityl, Imidazole) |

| 2980 - 2850 | Medium | C-H stretch | Aliphatic (Methylene, Ethyl) |

| ~1600, ~1490, ~1450 | Medium-Weak | C=C stretch | Aromatic rings (Trityl) |

| ~1500 - 1400 | Medium | C=N, C=C stretch | Imidazole ring |

| ~1250 | Strong | P=O stretch | Phosphonate |

| ~1050 - 1020 | Strong | P-O-C stretch | Phosphonate |

Causality behind Predictions:

-

C-H Stretching: Aromatic C-H stretches from the trityl and imidazole groups are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and ethyl groups will appear just below 3000 cm⁻¹.

-

Aromatic and Imidazole Ring Vibrations: The characteristic stretching vibrations of the aromatic C=C bonds in the trityl group and the C=N and C=C bonds in the imidazole ring will be present in the 1600-1400 cm⁻¹ region.

-

Phosphonate Group Vibrations: The most prominent and diagnostic peaks will be the strong absorption due to the P=O bond stretching at approximately 1250 cm⁻¹ and the strong P-O-C stretching vibration around 1050-1020 cm⁻¹.[6][7][8][9][10][11]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure. Electron Ionization (EI) is a common technique that would likely be employed.

Predicted Molecular Ion and Fragmentation Pattern

The molecular ion (M⁺) peak should be observable, and the fragmentation pattern will be dominated by the cleavage of the most labile bonds and the formation of stable carbocations.

Table 4: Predicted Key Fragments in the Mass Spectrum

| m/z | Proposed Fragment | Comments |

| [M]⁺ | [C₃₁H₃₃N₂O₃P]⁺ | Molecular ion |

| [M - C₁₉H₁₅]⁺ | [C₁₂H₁₈N₂O₃P]⁺ | Loss of the trityl radical |

| 243 | [C₁₉H₁₅]⁺ | Trityl cation (very stable, likely the base peak) |

| [M - OCH₂CH₃]⁺ | [C₂₉H₂₈N₂O₂P]⁺ | Loss of an ethoxy radical |

| [M - P(O)(OEt)₂]⁺ | [C₂₂H₂₀N₂]⁺ | Loss of the diethyl phosphonate radical |

Causality behind Predictions:

-

Molecular Ion: The molecular ion peak will confirm the molecular weight of the compound.

-

Trityl Cation: The most characteristic and likely the most intense peak (base peak) in the spectrum will correspond to the trityl cation (m/z 243). This is due to the exceptional stability of this tertiary carbocation.

-

Loss of Trityl Group: A significant fragment will arise from the cleavage of the N-C bond connecting the imidazole ring to the trityl group.

-

Phosphonate Fragmentation: Fragmentation of the diethyl phosphonate moiety can occur through various pathways, including the loss of ethoxy radicals or the entire diethyl phosphonate group.[12][13][14][15]

Figure 3: Predicted major fragmentation pathways in mass spectrometry.

Part 4: Experimental Protocols

To obtain the spectral data discussed in this guide, the following standard experimental procedures are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled sequence should be used to simplify the spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

2D NMR (Optional but Recommended): To aid in the definitive assignment of all proton and carbon signals, it is highly recommended to acquire 2D NMR spectra, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Infrared (IR) Spectroscopy

-

Sample Preparation: The IR spectrum can be obtained using a neat sample (if it is a liquid or oil) as a thin film between two salt plates (e.g., NaCl or KBr). If the sample is a solid, it can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to running the sample.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a direct infusion or through a gas or liquid chromatograph.

-

Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

-

Data Acquisition: Scan a mass range that encompasses the expected molecular weight and fragment ions (e.g., m/z 50-600).

Conclusion

This predictive guide provides a comprehensive overview of the expected NMR, IR, and MS spectral data for Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate. By understanding the characteristic spectroscopic features of its constituent functional groups, researchers can confidently identify and characterize this compound. The provided protocols offer a standardized approach for obtaining high-quality experimental data to validate these predictions.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Griffiths, W. R., & Tebby, J. C. (1978). THE MASS SPECTRA OF PHOSPHONYL COMPOUNDS PART 31. DIMETHYL AND DIETHYL ALKANE- AND SUBSTITUTED-METHANE PHOSPHONATES.

-

NMR Service. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

-

Wikipedia contributors. (2023, November 29). Phosphorus-31 nuclear magnetic resonance. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]

- Buchanan, G. W., & Benezra, C. (1976). Stereochemical dependence of 13C shieldings and 13C-31P couplings in phosphonates of known geometry. Is there a Karplus-type relationship for P-O-C-C arrays?. Canadian Journal of Chemistry, 54(2), 231-236.

-

JEOL. (n.d.). Analysis of Alkyl Phosphonates Mixture by Triple-resonance NMR. Retrieved from [Link]

- Bagno, A., Saielli, G., & Scorrano, G. (2001). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 105(15), 3731–3737.

- Abraham, R. J., & Mobli, M. (2007). The prediction of 1H NMR chemical shifts in organic compounds. Magnetic Resonance in Chemistry, 45(10), 865-883.

-

Chemistry LibreTexts. (2023, September 30). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

-

Serigne Abdou Khadir, F., Boukhssas, S., Achamlale, S., Aouine, Y., El-Hallaoui, A., Elachqar, A., El-Hajji, S., Kerbal, A., Labriti, B., Martinez, J., & Rolland, V. (2021). Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}-1H-1,2,3-Triazol-1-yl)(Benzamido)Methyl]Phosphonate Using 1D and 2D NMR Experiments. European Journal of Advanced Chemistry Research, 2(1), 1-7. [Link]

Sources

- 1. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 2. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. jeol.com [jeol.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. Interpreting IR Spectra [chemistrysteps.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Trityl protection of imidazole phosphonates

An In-Depth Technical Guide to the Trityl Protection of Imidazole Phosphonates

Abstract

Imidazole phosphonates represent a class of molecules with significant therapeutic potential, particularly in the development of enzyme inhibitors and treatments for bone-related disorders. Their synthesis, however, often requires a sophisticated strategy of protecting group manipulation to ensure regioselectivity and prevent unwanted side reactions. The trityl (triphenylmethyl) group, with its characteristic steric bulk and acid lability, serves as an exceptionally effective protecting group for the nitrogen atoms of the imidazole ring. This guide provides a comprehensive technical overview of the core principles, synthetic strategies, and critical experimental considerations for the trityl protection and deprotection of imidazole phosphonates, tailored for researchers and professionals in drug development.

Introduction: The Strategic Imperative for Protection

The convergence of the imidazole ring and the phosphonate moiety in a single molecular entity creates a powerful pharmacophore. Imidazoles are prevalent in biologically active molecules, offering hydrogen bonding capabilities and serving as effective ligands for metal ions in enzymes.[1] Phosphonates act as stable bioisosteres of phosphates, crucial for interacting with biological targets but resistant to enzymatic cleavage by phosphatases.[2] This combination has led to the development of potent drugs, such as the bisphosphonate zoledronic acid for osteoporosis.[3]

The synthesis of complex imidazole phosphonate derivatives is a multi-step process where the nucleophilic nitrogens of the imidazole ring can interfere with reactions intended for other parts of the molecule. This necessitates the use of a temporary "mask" or protecting group. The trityl (Trt) group is an ideal candidate for this role due to its unique combination of properties:

-

Steric Hindrance: Its large size effectively shields the protected nitrogen from attack.[4]

-

Acid Lability: It can be removed under mild acidic conditions that often leave other protecting groups intact.[5]

-

Increased Solubility: Its hydrophobic nature can improve the solubility of polar intermediates in organic solvents.

This guide will dissect the chemistry of the trityl group, delineate the primary synthetic pathways for its installation on imidazole phosphonates, provide detailed experimental protocols, and discuss its strategic application in medicinal chemistry.

The Trityl Group: A Chemist's Tool for Controlled Synthesis

The trityl group is more than just a bulky substituent; its reactivity is governed by the remarkable stability of the triphenylmethyl cation. This stability is the cornerstone of both its application and its removal.

Mechanism of Protection

The introduction of the trityl group typically proceeds via an SN1 mechanism. The reaction of a nucleophile, such as an imidazole nitrogen, with trityl chloride (Trt-Cl) is initiated by the dissociation of the chloride to form the highly stable, resonance-delocalized trityl cation. This carbocation is then readily attacked by the nucleophilic nitrogen of the imidazole ring. The reaction is usually performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[5][6]

Caption: SN1 mechanism for N-tritylation of an imidazole derivative.

Mechanism of Deprotection

The removal of the trityl group is essentially the reverse of the protection step, facilitated by acid. A Brønsted or Lewis acid protonates or coordinates to the protected nitrogen, weakening the C-N bond.[5] This facilitates the departure of the stable trityl cation, regenerating the free imidazole. The released trityl cation is highly electrophilic and can react with other nucleophiles in the mixture. Therefore, a "scavenger" such as triethylsilane (TES) or 2-methyl-2-butene is often added to trap the cation and prevent side reactions.[5]

Caption: Acid-catalyzed deprotection of an N-trityl imidazole with cation scavenging.

Core Synthetic Strategies

The synthesis of a trityl-protected imidazole phosphonate can be approached from two distinct and logical directions. The choice of strategy depends on the stability of the starting materials and potential steric or electronic interference at each step.

Caption: The two primary retrosynthetic pathways for target synthesis.

Strategy A: Phosphonylation of an N-Trityl Imidazole Precursor

This strategy involves protecting the imidazole nitrogen first, followed by the introduction of the phosphonate group.

-

Step 1: N-Tritylation. The synthesis of the N-trityl imidazole intermediate is well-established. A common method involves reacting an imidazole derivative with trityl chloride in a suitable solvent like chloroform or dimethylformamide (DMF) with a base.[7] An alternative, high-yield process reacts a tritylcarbinol derivative with a tri(1-imidazolyl)phosphine derivative.[7] This approach is advantageous when the subsequent phosphonylation conditions are harsh or basic, as the protected nitrogen is inert.

-

Step 2: Phosphonylation. With the imidazole nitrogen masked, a phosphonate group can be introduced elsewhere on the molecule. For example, if the precursor is a haloalkyl-substituted N-trityl imidazole, a Michaelis-Arbuzov reaction with a trialkyl phosphite can be employed to form the C-P bond.[8]

Causality: This pathway is chosen when the phosphonylation reagents or conditions could react undesirably with an unprotected imidazole N-H proton. The primary challenge is potential steric hindrance from the bulky trityl group, which might slow down or prevent the phosphonylation reaction if it is sterically demanding.

Strategy B: N-Tritylation of a Pre-formed Imidazole Phosphonate

In this alternative approach, the imidazole phosphonate scaffold is constructed first, followed by the protection of the imidazole nitrogen.

-

Step 1: Imidazole Phosphonate Synthesis. The unprotected imidazole phosphonate is first synthesized. Various methods exist for creating heterocyclic phosphonates, including multicomponent reactions or functionalization of pre-existing imidazole rings.[9]

-

Step 2: N-Tritylation. The resulting imidazole phosphonate is then subjected to standard N-tritylation conditions, such as treatment with trityl chloride and a base.[6]

Causality: This strategy is preferred when the reagents for C-P bond formation are sensitive and incompatible with the presence of a bulky trityl group, or when the starting materials for the imidazole phosphonate are more readily available than their N-trityl counterparts. The key consideration is the stability of the phosphonate group under the tritylation conditions. Fortunately, phosphonates are generally stable to the mild basic conditions used for this protection.[2]

Field-Proven Methodologies and Protocols

The following sections provide detailed, step-by-step protocols that serve as a reliable starting point for laboratory synthesis.

Experimental Protocol: N-Tritylation of an Imidazole Derivative

This protocol is adapted from established procedures for the synthesis of N-tritylimidazole compounds.[7][10]

Objective: To protect the nitrogen of an imidazole-containing substrate using trityl chloride.

Materials:

-

Imidazole derivative (1.0 eq)

-

Trityl chloride (1.1 eq)

-

Triethylamine (TEA) or Pyridine (1.5 eq)

-

Anhydrous Dichloromethane (DCM) or Chloroform

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the imidazole derivative in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine or pyridine to the solution and stir for 5 minutes at room temperature.

-

Add trityl chloride portion-wise to the stirred solution.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with DCM (3x).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure N-trityl imidazole derivative.

Experimental Protocol: Acid-Catalyzed Deprotection of an N-Trityl Group

This protocol outlines the mild acidic cleavage of the trityl group.[5][6]

Objective: To remove the trityl protecting group to liberate the free imidazole.

Materials:

-

N-trityl protected imidazole phosphonate (1.0 eq)

-

Trifluoroacetic acid (TFA) (2-5% v/v in DCM) or 80% aqueous acetic acid

-

Triethylsilane (TES) (scavenger, 3-5 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the N-trityl protected compound in DCM in a round-bottom flask.

-

Add triethylsilane (scavenger) to the solution.

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add the TFA/DCM solution dropwise to the stirred mixture. The appearance of a bright orange-yellow color indicates the formation of the trityl cation.

-

Stir the reaction at 0 °C to room temperature for 30-60 minutes, monitoring by TLC until the starting material is consumed.

-

Carefully neutralize the reaction by the slow addition of saturated NaHCO₃ solution until effervescence ceases.

-

Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product via column chromatography, recrystallization, or precipitation to obtain the deprotected imidazole phosphonate.

Data Summary: Deprotection Conditions

The choice of deprotection agent allows for tuning the reaction conditions to be compatible with other functional groups in the molecule, a concept known as orthogonality.

| Reagent System | Typical Conditions | Selectivity & Notes | Citation |

| Trifluoroacetic Acid (TFA) | 1-5% TFA in DCM, with TES scavenger, 0 °C to RT | Fast and efficient. Can also cleave other acid-labile groups like Boc if concentrations/times are not controlled. | [6] |

| Acetic Acid (HOAc) | 80% aqueous HOAc, RT to 50 °C | Milder than TFA. Can often selectively remove Trt in the presence of a Boc group. | [4] |

| Lewis Acids (e.g., BF₃·Et₂O) | BF₃·Et₂O, TES, hexafluoroisopropanol in DCM | Very mild and rapid method, compatible with many other protecting groups like acetyl and TBDMS. | [11] |

| Formic Acid | 80-90% aqueous HCOOH, RT | Another mild option, useful for substrates sensitive to stronger acids. | [5] |

Applications and Strategic Value in Drug Development

The trityl protection of imidazole phosphonates is not an academic exercise; it is a critical enabling technology in the synthesis of complex molecules for therapeutic and research purposes.

-

Facilitating Multi-Step Synthesis: In the total synthesis of a drug candidate, numerous chemical transformations are required. Trityl protection ensures that the imidazole nitrogen does not interfere with oxidations, reductions, or coupling reactions occurring elsewhere, thereby improving overall yield and purity.[12]

-

Synthesis of Prodrugs: Phosphonates themselves have poor cell permeability due to their negative charge at physiological pH.[13] They are often converted into neutral prodrugs (e.g., phosphonate esters) to improve bioavailability. The synthesis of these prodrugs requires selective reactions on the phosphonate moiety, which is made possible by first protecting other nucleophilic sites like the imidazole ring.

-

Oligonucleotide and Nucleotide Analogues: The trityl group, particularly its dimethoxy (DMT) variant, is the cornerstone of automated solid-phase oligonucleotide synthesis.[14] The synthesis of nucleotide analogues containing an imidazole phosphonate moiety for antiviral or anticancer applications would heavily rely on the principles of trityl protection to control the stepwise assembly of the molecule.[15][16]

Conclusion

The trityl group provides a robust and versatile solution for the temporary protection of the imidazole moiety during the synthesis of valuable phosphonate-containing compounds. Its large steric footprint and predictable acid-catalyzed removal allow chemists to navigate complex synthetic pathways with precision and control. By understanding the underlying mechanisms of protection and deprotection and by choosing the appropriate synthetic strategy—either protecting first or phosphonylating first—researchers can efficiently construct novel imidazole phosphonate candidates for drug discovery and development. The methodologies outlined in this guide represent a validated framework for leveraging this classic protecting group to achieve modern synthetic goals.

References

-

Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Available from: [Link]

- Sumitomo Chemical Company, Limited. Process for preparing n-tritylimidazole compounds. Canadian Patent CA1119179A.

-

PubMed. Pharmacological evaluation of imidazole-derived bisphosphonates on receptor activator of nuclear factor-κB ligand-induced osteoclast differentiation and function. Available from: [Link]

-

Common Organic Chemistry. Trityl Protection. Available from: [Link]

-

MDPI. Synthesis of a New Phosphonate-Based Sorbent and Characterization of Its Interactions with Lanthanum (III) and Terbium (III). Available from: [Link]

-

Thieme Gruppe. Trityl Group Deprotection from Tetrazoles. Available from: [Link]

- Bayer AG. N-trityl-imidazoles and their production. US Patent US3872095A.

-

Organic Chemistry Portal. Tritylamines. Available from: [Link]

-

National Institutes of Health (NIH). Synthesis and In Vitro Cytotoxicity and Antibacterial Activity of Novel 1,2,3-Triazol-5-yl-Phosphonates. Available from: [Link]

-

Radboud University Nijmegen Repository. Application of the Trityl Group in Peptide Chemistry. Available from: [Link]

-

Wikipedia. Phosphorimidazolide. Available from: [Link]

-

ACG Publications. Synthesis and reactivity of novel trityl-type protecting groups. Available from: [Link]

- Bayer AG. Process for the production of n-trityl-imidazoles. US Patent US3767668A.

-

Organic Chemistry Portal. Phosphonate synthesis by substitution or phosphonylation. Available from: [Link]

-

Glen Research. Trityl Group in the 3rd Millenium: New Perspectives for Oligonucleotide Chemistry and Beyond. The Glen Report, 13.13. Available from: [Link]

-

National Center for Biotechnology Information (NCBI). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available from: [Link]

-

ResearchGate. How to remove a tosyl-group from an imidazole ring?. Available from: [Link]

-

Frontiers in Chemistry. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Available from: [Link]

-

Oxford Academic. Trityl mass-tags for encoding in combinatorial oligonucleotide synthesis. Nucleic Acids Research, 2001, Vol. 29, No. 17. Available from: [Link]

-

Journal of Chemical Health Risks. Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Available from: [Link]

-

ResearchGate. Phosphonate Prodrugs: An Overview and Recent Advances. Available from: [Link]

-

ResearchGate. Synthesis of Imidazole Derivatives and Their Biological Activities. Available from: [Link]

-

Royal Society of Chemistry. A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups. Organic & Biomolecular Chemistry. Available from: [Link]

-

ATDBio. Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Available from: [Link]

-

National Center for Biotechnology Information (NCBI). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Available from: [Link]

-

Der Pharma Chemica. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Available from: [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Available from: [Link]

-

National Center for Biotechnology Information (NCBI). Synthesis of Oligonucleotides Carrying Thiol Groups Using a Simple Reagent Derived from Threoninol. Available from: [Link]

Sources

- 1. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 3. Pharmacological evaluation of imidazole-derived bisphosphonates on receptor activator of nuclear factor-κB ligand-induced osteoclast differentiation and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]

- 7. CA1119179A - Process for preparing n-tritylimidazole compounds - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and In Vitro Cytotoxicity and Antibacterial Activity of Novel 1,2,3-Triazol-5-yl-Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US3872095A - N-trityl-imidazoles and their production - Google Patents [patents.google.com]

- 11. A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. News-Archive 2015 - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 13. researchgate.net [researchgate.net]

- 14. atdbio.com [atdbio.com]

- 15. glenresearch.com [glenresearch.com]

- 16. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to the Molecular Structure of Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate. This compound is of interest to the scientific community due to its potential applications in medicinal chemistry, leveraging the established biological activities of imidazole and phosphonate moieties. This document details the strategic use of the trityl protecting group, a critical aspect of its synthesis, and outlines a robust synthetic protocol based on the Michaelis-Arbuzov reaction. Furthermore, a thorough analysis of its expected spectroscopic characteristics is presented to aid in its identification and characterization.

Introduction: The Significance of Imidazole-Phosphonate Conjugates

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component for designing molecules that can interact with biological targets. Similarly, the phosphonate group is a well-established phosphate mimic, known for its role in the development of enzyme inhibitors, antiviral agents, and other therapeutics. The conjugation of these two pharmacophores in Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate creates a molecule with significant potential for drug discovery programs.

The trityl (triphenylmethyl) group serves as a crucial protecting group for the imidazole nitrogen during synthesis. Its steric bulk and lability under acidic conditions allow for regioselective reactions and subsequent deprotection to yield the free imidazole, which is often essential for biological activity.

Elucidation of the Molecular Structure

The molecular structure of Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate is characterized by a central imidazole ring, substituted at the 1-position with a bulky trityl group and at the 4-position with a diethyl phosphonomethyl group.

Predicted Spectroscopic Data:

While specific experimental spectra for this compound are not widely available in the public domain, a detailed prediction of its Nuclear Magnetic Resonance (NMR) characteristics can be made based on the analysis of its constituent parts and data from analogous structures.

Table 1: Predicted NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H NMR | ~7.10-7.40 | m | - | 15H, Aromatic protons of trityl group |

| ~7.50 | s | - | 1H, H-2 of imidazole | |

| ~6.80 | s | - | 1H, H-5 of imidazole | |

| ~3.90-4.10 | m | J ≈ 7.1 | 4H, O-CH₂ of ethyl groups | |

| ~3.10 | d | J(H,P) ≈ 21 | 2H, CH₂-P | |

| ~1.25 | t | J ≈ 7.1 | 6H, CH₃ of ethyl groups | |

| ¹³C NMR | ~142.0 | s | - | Quaternary C of trityl group |

| ~129.8 | d | - | Aromatic CH of trityl group | |

| ~128.0 | d | - | Aromatic CH of trityl group | |

| ~127.8 | d | - | Aromatic CH of trityl group | |

| ~138.0 | d | - | C-2 of imidazole | |

| ~137.0 | d | - | C-4 of imidazole | |

| ~118.0 | d | - | C-5 of imidazole | |

| ~75.0 | s | - | C-trityl | |

| ~62.0 | t | J(C,P) ≈ 6 | O-CH₂ of ethyl groups | |

| ~25.0 | t | J(C,P) ≈ 140 | CH₂-P | |

| ~16.5 | q | J(C,P) ≈ 6 | CH₃ of ethyl groups | |

| ³¹P NMR | ~20-25 | s | - | P=O |

Note: These are predicted values and may vary from experimental results.

Synthetic Pathway: A Step-by-Step Guide

The synthesis of Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate is a two-step process commencing with the protection and chlorination of 4-(hydroxymethyl)imidazole, followed by a Michaelis-Arbuzov reaction.

Synthesis of the Precursor: 4-(Chloromethyl)-1-trityl-1H-imidazole

The initial step involves the protection of the imidazole nitrogen with a trityl group, followed by the conversion of the hydroxyl group to a chloride.

Experimental Protocol:

-

Tritylation: To a solution of 4-(hydroxymethyl)imidazole hydrochloride in a suitable solvent such as pyridine, add trityl chloride in a 1:1 molar ratio. The reaction is typically stirred at room temperature for 12-24 hours. The bulky trityl group preferentially protects the less sterically hindered N-1 position of the imidazole ring.

-

Chlorination: The resulting N-tritylated alcohol is then chlorinated. A common method is to use thionyl chloride in an inert solvent like dichloromethane (DCM) at 0°C to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Caption: Synthesis of the key precursor.

Michaelis-Arbuzov Reaction: Formation of the Phosphonate

The core of the synthesis is the Michaelis-Arbuzov reaction, which forms the carbon-phosphorus bond.[1]

Experimental Protocol:

-

Reaction Setup: A mixture of 4-(chloromethyl)-1-trityl-1H-imidazole and a slight excess (1.1-1.5 equivalents) of triethyl phosphite is heated. The reaction can be performed neat or in a high-boiling inert solvent like toluene or xylene.

-

Reaction Conditions: The reaction mixture is typically heated to 120-150°C for several hours. The progress of the reaction is monitored by TLC or ³¹P NMR spectroscopy, observing the disappearance of the starting phosphite signal and the appearance of the product phosphonate signal.

-

Work-up and Purification: After cooling to room temperature, the excess triethyl phosphite and the ethyl chloride byproduct are removed under high vacuum. The resulting crude oil is then purified by column chromatography on silica gel to afford Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate as a pure product.

Caption: Formation of the C-P bond.

Deprotection of the Trityl Group

For many biological applications, the unprotected imidazole is required. The trityl group can be readily cleaved under mild acidic conditions.

Experimental Protocol:

-

Cleavage: The trityl-protected phosphonate is dissolved in a suitable solvent such as dichloromethane or methanol. A mild acid, such as formic acid or a dilute solution of trifluoroacetic acid (TFA) in DCM, is added.

-

Monitoring: The reaction is typically stirred at room temperature for a short period (30 minutes to a few hours) and monitored by TLC.

-

Work-up: The reaction is quenched with a mild base, and the solvent is removed. The resulting product, Diethyl (1H-imidazol-4-yl)methylphosphonate, can be purified by chromatography or crystallization.

Potential Applications and Future Directions

Imidazole-containing phosphonates are a promising class of compounds for drug discovery. They have been investigated for a variety of therapeutic applications, including as anticancer, antiviral, and antibacterial agents.[2][3] The title compound, and particularly its deprotected form, represents a valuable scaffold for the development of novel therapeutics. Further research into its biological activity and mechanism of action is warranted.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, synthesis, and characterization of Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate. The synthetic strategy, centered around the robust Michaelis-Arbuzov reaction, is both efficient and scalable. The predicted spectroscopic data will serve as a valuable resource for researchers working on the synthesis and characterization of this and related compounds. The potential for this molecular scaffold in medicinal chemistry underscores the importance of continued investigation into its biological properties.

References

- Damiche, R., & Chafaa, S. (2016). Synthesis of new bioactive aminophosphonates and study of their antioxidant, anti-inflammatory and antibacterial activities as well the assessment of their toxicological activity. Journal of Molecular Structure, 1130, 1009-1017.

- Fall, F. S. A. K., et al. (2021). Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}-1H-1,2,3-Triazol-1-yl)(Benzamido)Methyl]Phosphonate Using 1D and 2D NMR Experiments. European Open Science.

- Iwanejko, J., et al. (2020). Octahydroquinoxalin-2(1H)-one-based aminophosphonic acids and their derivatives—Biological activity towards cancer cells.

- Michaelis, A., & Kaehne, R. (1898). Ueber das Verhalten der Jodalkyle gegen die sogen. Phosphorigsäureester oder O-Phosphine. Berichte der deutschen chemischen Gesellschaft, 31(1), 1048-1055.

- Arbuzov, A. E. (1906). On the structure of phosphorous acid and its derivatives. Isomerization of the esters of phosphorous acid. Isomerization of the esters of phenylphosphorous acid. J. Russ. Phys. Chem. Soc., 38, 687.

- Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement. Chemical Reviews, 81(4), 415-430.

-

PubChem. (n.d.). 4-(Chloromethyl)-1-trityl-1H-imidazole. Retrieved from [Link]

-

Angene Chemical. (n.d.). Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Michaelis-Arbuzov Reaction. Retrieved from [Link]

- T. W. Green, P. G. M. Wuts, Protective Groups in Organic Synthesis, Wiley-Interscience, New York, 1999, 583-584, 744-747.

- BenchChem. (2025). A Comparative Guide to N-Boc and N-Trityl Protection of Imidazoles for Researchers and Drug Development Professionals.

- BenchChem. (2025). Mechanism of action of trityl protection on the histidine imidazole side chain.

-

PubChem. (n.d.). Diethyl methylphosphonate. Retrieved from [Link]

- Skoreński, M., et al. (2020).

- US Patent 3,483,279A, "Michaelis-arbuzov reaction," issued 1969-12-09.

Sources

An In-depth Technical Guide to the Discovery and History of Imidazole-Based Phosphonates

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Preamble: From Industrial Curiosity to Potent Therapeutics

The journey of imidazole-based phosphonates is a compelling narrative of scientific serendipity, rational drug design, and a deepening understanding of cellular biochemistry. Initially synthesized in the 19th century for industrial applications like preventing corrosion and scaling, the therapeutic potential of bisphosphonates in bone metabolism-related diseases only became apparent in the late 1960s.[1] This guide will provide a comprehensive exploration of the discovery and history of a particularly potent class of these compounds: the imidazole-based phosphonates. We will delve into their synthesis, mechanism of action, and the chemical rationale that led to their development, offering insights for researchers and professionals in the field of drug discovery.

The Genesis of Bisphosphonates: Mimicking a Natural Regulator

The story begins not with phosphonates, but with pyrophosphates. In the 1960s, researchers discovered that inorganic pyrophosphate (PPi), a naturally occurring compound in the body, could inhibit calcium phosphate precipitation and was a natural regulator of calcification.[2] However, pyrophosphates are rapidly hydrolyzed by enzymes in the body, limiting their therapeutic utility. This led to the synthesis of bisphosphonates, which are structurally similar to pyrophosphates but contain a non-hydrolyzable phosphorus-carbon-phosphorus (P-C-P) backbone.[2] This structural modification conferred stability while retaining the ability to bind to hydroxyapatite, the mineral component of bone.[2]

The first generation of bisphosphonates, such as etidronic acid and clodronic acid, were simple molecules with relatively weak inhibitory effects on bone resorption.[1] The subsequent development of nitrogen-containing bisphosphonates (N-BPs) marked a significant leap in potency. The inclusion of a nitrogen atom in the side chain dramatically enhanced their antiresorptive activity.[3]

The Advent of the Imidazole Ring: A Leap in Potency and Specificity

The incorporation of an imidazole ring into the bisphosphonate structure represents a pinnacle in the rational design of this drug class, leading to the development of highly potent third-generation bisphosphonates like zoledronic acid.[4] The rationale for including this specific heterocyclic ring is rooted in its unique physicochemical properties that enhance its interaction with the molecular target.[5][6]

The imidazole ring is an aromatic heterocycle with two nitrogen atoms. Its key features contributing to the enhanced potency of bisphosphonates include:

-

Amphoteric Nature: Imidazole can act as both a proton donor and acceptor at physiological pH, allowing for versatile interactions within a biological environment.[5]

-

Hydrogen Bonding Capability: The imidazole moiety is an excellent hydrogen bond donor and acceptor, facilitating strong and specific binding to the active site of its target enzyme.[5]

-

Coordination with Metal Ions: The nitrogen atoms in the imidazole ring can coordinate with metal ions, which is crucial for its interaction with the magnesium ions present in the active site of farnesyl pyrophosphate synthase (FPPS).[2]

These properties collectively contribute to the high-affinity binding of imidazole-based phosphonates to their target, resulting in superior inhibitory activity compared to earlier generations of bisphosphonates.

Mechanism of Action: Targeting the Mevalonate Pathway

The primary molecular target of nitrogen-containing bisphosphonates, including the imidazole-based compounds, is farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[7][8] This pathway is crucial for the production of cholesterol and isoprenoid lipids, which are essential for various cellular processes.[9]

In osteoclasts, the cells responsible for bone resorption, the inhibition of FPPS has profound consequences. It prevents the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[10][11] These isoprenoid lipids are necessary for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac.[10] The proper functioning and subcellular localization of these proteins are vital for osteoclast morphology, function, and survival.[8] By disrupting these processes, imidazole-based phosphonates effectively inactivate osteoclasts and induce their apoptosis, leading to a potent inhibition of bone resorption.[10][11]

Caption: Inhibition of Farnesyl Pyrophosphate Synthase (FPPS) by Imidazole-Based Phosphonates.

Synthesis of Imidazole-Based Phosphonates: A Focus on Zoledronic Acid

The synthesis of zoledronic acid, the most prominent imidazole-based phosphonate, has been extensively studied and various methods have been patented.[12] A common synthetic route involves the phosphorylation of an imidazole-containing carboxylic acid precursor.

General Synthetic Strategy

A prevalent method for synthesizing zoledronic acid involves the reaction of imidazol-1-yl-acetic acid with phosphorous acid and a phosphorylating agent, such as phosphorus trichloride (PCl₃) or phosphorus oxychloride (POCl₃).[12] This reaction is typically carried out in a high-boiling point solvent like chlorobenzene or, in more modern, greener approaches, in solvent-free systems or using ionic liquids.[12]

Caption: A common synthetic pathway for Zoledronic Acid.

Step-by-Step Experimental Protocol for Zoledronic Acid Synthesis

The following is a representative, multi-step protocol for the synthesis of zoledronic acid, based on established methodologies.[12][13]

Step 1: Synthesis of Imidazol-1-yl-acetic acid tert-butyl ester

-

To a solution of imidazole in a suitable organic solvent (e.g., ethyl acetate), add a base such as powdered potassium carbonate.

-

Add tert-butyl chloroacetate to the mixture at room temperature.

-